molecular formula C8H13BrF2 B13176871 3-(3-Bromopropyl)-1,1-difluorocyclopentane

3-(3-Bromopropyl)-1,1-difluorocyclopentane

Cat. No.: B13176871
M. Wt: 227.09 g/mol
InChI Key: FTBNSXFGIKWAPE-UHFFFAOYSA-N
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Description

3-(3-Bromopropyl)-1,1-difluorocyclopentane is a versatile organobromine compound designed for use as a key synthetic intermediate in advanced chemical research and development. This molecule integrates two highly valuable functional groups: a reactive 3-bromopropyl chain and a 1,1-difluorocyclopentane moiety. The bromoalkyl side chain acts as a potent alkylating agent, enabling researchers to efficiently introduce the cyclopentane scaffold into larger, more complex molecular architectures through nucleophilic substitution reactions (for example, in the synthesis of derivatives similar to those involving (3-bromopropyl)benzene ). The 1,1-difluorocyclopentane group is a sought-after bioisostere in medicinal chemistry, where the two fluorine atoms can significantly alter a molecule's electronic properties, metabolic stability, and lipophilicity, mimicking carbonyl or other functional groups to optimize the pharmacokinetic profile of lead compounds . This makes the reagent particularly valuable for constructing novel analogs in pharmaceutical research, agrochemical development, and materials science. The compound should be stored in a cool, dry place, protected from light, and under an inert atmosphere to maintain its stability and reactivity. This compound is provided strictly for research use only and is not intended for diagnostic, therapeutic, or any other human use. Researchers are encouraged to consult the product's safety data sheet (SDS) before handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H13BrF2

Molecular Weight

227.09 g/mol

IUPAC Name

3-(3-bromopropyl)-1,1-difluorocyclopentane

InChI

InChI=1S/C8H13BrF2/c9-5-1-2-7-3-4-8(10,11)6-7/h7H,1-6H2

InChI Key

FTBNSXFGIKWAPE-UHFFFAOYSA-N

Canonical SMILES

C1CC(CC1CCCBr)(F)F

Origin of Product

United States

Advanced Synthetic Methodologies for 3 3 Bromopropyl 1,1 Difluorocyclopentane

Precursor Synthesis and Derivatization Approaches

The construction of 3-(3-Bromopropyl)-1,1-difluorocyclopentane necessitates a systematic approach, beginning with the synthesis of the core difluorocyclopentane ring, followed by the introduction and modification of the C3 side chain.

Synthesis of Difluorocyclopentane Scaffolds

The cornerstone of the synthesis is the formation of the 1,1-difluorocyclopentane (B72110) unit. A common and effective strategy for introducing a gem-difluoro group is the fluorination of a corresponding ketone precursor.

A key precursor for this transformation is Cyclopentanone (B42830) . The gem-difluorination of ketones can be achieved using various fluorinating agents. One prevalent method involves the use of diethylaminosulfur trifluoride (DAST) or its analogues, which can convert a carbonyl group directly into a difluoromethylene group.

Alternatively, the synthesis can proceed via a difluorocarbene addition to a cyclopentene (B43876) derivative. Reagents such as trimethyl(trifluoromethyl)silane (TMSCF3), often activated with a catalytic amount of sodium iodide, serve as effective precursors for difluorocarbene (:CF2). nih.gov This highly reactive intermediate can then undergo a [2+1] cycloaddition with a double bond to form a difluorocyclopropane ring, which may then be expanded or further modified. bohrium.comnih.govresearchgate.netd-nb.info While more common for cyclopropane (B1198618) synthesis, similar principles can be adapted for cyclopentane (B165970) systems under specific conditions.

A hypothetical, yet plausible, pathway to a functionalized 1,1-difluorocyclopentane scaffold could start from a readily available cyclopentanone derivative, such as 3-ethoxycarbonylcyclopentanone . This precursor allows for subsequent modifications of the ester group to introduce the desired side chain.

Introduction of the Bromopropyl Side Chain

With the 1,1-difluorocyclopentane core established, the next critical phase is the installation of the 3-bromopropyl side chain. This is typically accomplished by first introducing a three-carbon chain with a terminal functional group that can be readily converted to a bromide. A common precursor for this purpose is a terminal alcohol, specifically 3-(1,1-difluorocyclopentan-3-yl)propan-1-ol .

The synthesis of this alcohol precursor can be envisioned through several standard organometallic reactions. For instance, a Grignard reaction between a suitable difluorocyclopentyl magnesium halide and an epoxide like propylene oxide would furnish a secondary alcohol, which would require further steps to achieve the desired primary alcohol. A more direct approach would involve the reaction of a Grignard reagent derived from a protected 3-bromopropanol with a suitable difluorocyclopentanone, followed by deprotection. mnstate.edutcu.eduwvu.eduleah4sci.commasterorganicchemistry.com Alternatively, the Wittig reaction using a phosphorus ylide derived from a 3-hydroxypropyltriphenylphosphonium salt on a difluorocyclopentanone could generate an alkene that can be subsequently reduced to the saturated side chain.

Once the precursor alcohol, 3-(1,1-difluorocyclopentan-3-yl)propan-1-ol, is obtained, the terminal hydroxyl group can be converted into a bromide using various established methods.

The transformation of a primary alcohol to an alkyl bromide is a fundamental reaction in organic synthesis, typically proceeding through an SN2 mechanism. Several reagents are highly effective for this purpose.

Phosphorus tribromide (PBr3) is a classic and widely used reagent for converting primary and secondary alcohols to their corresponding bromides. commonorganicchemistry.combyjus.comchemistrysteps.commasterorganicchemistry.comorgosolver.com The reaction mechanism involves the initial reaction of the alcohol with PBr3 to form a good leaving group, which is then displaced by a bromide ion in an SN2 fashion. This method generally proceeds with inversion of configuration if the alcohol is chiral.

Another powerful method is the Appel reaction , which utilizes a combination of triphenylphosphine (B44618) (PPh3) and a bromine source, most commonly carbon tetrabromide (CBr4) . commonorganicchemistry.comwikipedia.orgorganic-chemistry.orgtcichemicals.comtcichemicals.com Similar to the reaction with PBr3, the Appel reaction proceeds via an SN2 mechanism, resulting in inversion of stereochemistry at a chiral center. The driving force for this reaction is the formation of the highly stable triphenylphosphine oxide byproduct.

Reagent SystemDescriptionMechanism
PBr3A common reagent for converting 1° and 2° alcohols to alkyl bromides.SN2
PPh3 / CBr4The Appel reaction provides a mild and efficient method for alcohol bromination.SN2

Direct bromination of an unactivated C-H bond can be achieved through radical-mediated processes. This approach would involve the direct conversion of a C-H bond on a propyl-substituted difluorocyclopentane to a C-Br bond.

Common reagents for radical bromination include N-Bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or light. Molecular bromine (Br2) under photochemical conditions can also be used. researchgate.netpearson.compearson.com However, radical halogenation of alkanes often suffers from a lack of selectivity, leading to a mixture of products. pearson.com For a substrate like 3-propyl-1,1-difluorocyclopentane, bromination could occur at various positions on both the cyclopentane ring and the propyl side chain. While bromination is generally more selective than chlorination, achieving high selectivity for the terminal position of the propyl group to form the primary bromide is challenging, as radical stability favors substitution at secondary and tertiary carbons. pearson.com

Cyclization and Ring-Forming Reactions Incorporating the Bromopropyl Group

The presence of the bromopropyl group in this compound opens up possibilities for subsequent intramolecular cyclization reactions to form more complex polycyclic structures. The reactive C-Br bond can participate in various ring-forming processes.

One prominent example is intramolecular radical cyclization . libretexts.orgresearchgate.netlibretexts.org Treatment of the bromopropyl derivative with a radical initiator, often in the presence of a reducing agent like tributyltin hydride (Bu3SnH), can generate a primary alkyl radical at the terminus of the propyl chain. This radical can then attack an accessible position on the cyclopentane ring or a substituent, leading to the formation of a new ring. The regioselectivity of such cyclizations is governed by Baldwin's rules, with 5-exo-trig cyclizations generally being favored.

Alternatively, the bromopropyl group can act as an electrophile in intramolecular nucleophilic substitution reactions . rsc.orgrsc.org If a nucleophilic center is present elsewhere in the molecule, it can displace the bromide to form a new cyclic structure. The efficiency of such reactions depends on the ring size being formed and the nature of the nucleophile and reaction conditions.

Stereoselective and Enantioselective Synthesis Strategies for this compound

The synthesis of a specific stereoisomer of this compound, where the C3 position is a stereocenter, requires the use of stereoselective or enantioselective methodologies.

Stereoselective synthesis aims to control the relative stereochemistry of multiple stereocenters. In the context of our target molecule, if other substituents were present on the cyclopentane ring, their relative orientation to the bromopropyl group would be of importance. Stereoselective approaches often rely on substrate control, where the existing stereochemistry of the starting material directs the stereochemical outcome of subsequent reactions. nih.govnih.govacs.orgorganic-chemistry.org For instance, the reduction of a ketone or the addition of a nucleophile to a double bond can be influenced by the steric and electronic properties of adjacent substituents.

Enantioselective synthesis focuses on the preferential formation of one enantiomer over the other. This is typically achieved through the use of chiral catalysts, chiral auxiliaries, or chiral reagents. While specific enantioselective methods for the synthesis of this compound are not extensively documented, general principles can be applied. For example, an enantioselective reduction of a prochiral difluorocyclopentanone derivative could establish the stereocenter at C3 early in the synthesis. researchgate.netnih.govorganic-chemistry.org Alternatively, a catalytic asymmetric reaction, such as a rhodium-catalyzed cyclization or addition, could be employed to introduce the chiral center with high enantiomeric excess. organic-chemistry.orgresearchgate.net The synthesis of chiral difluorinated compounds is an active area of research, with methods like enantioselective cyclopropanation of difluoromethylated olefins showing promise for creating chiral difluorinated building blocks. scilit.com

StrategyDescriptionKey Methodologies
Stereoselective SynthesisControl over the relative configuration of stereocenters.Substrate-directed reactions, diastereoselective reductions, and additions. nih.govnih.govacs.orgorganic-chemistry.org
Enantioselective SynthesisPreferential formation of one enantiomer.Chiral catalysts, chiral auxiliaries, enantioselective reductions. researchgate.netnih.govorganic-chemistry.orgresearchgate.netscilit.com

Based on a comprehensive search of available scientific literature, it is not possible to generate an article on "this compound" that adheres to the specific, advanced methodologies outlined in your request.

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The synthesis of difluorocyclopropane derivatives, which are structurally different from the requested difluorocyclopentane core.

General principles of asymmetric synthesis, including the use of chiral auxiliaries and asymmetric catalysis in broader contexts.

Overviews of green chemistry in organofluorine synthesis.

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Chemical Reactivity and Mechanistic Investigations of 3 3 Bromopropyl 1,1 Difluorocyclopentane

Reactions at the Bromine Center

The primary carbon-bromine bond is the principal site of reactivity in 3-(3-Bromopropyl)-1,1-difluorocyclopentane, susceptible to a range of nucleophilic substitution and elimination reactions, as well as forming the basis for organometallic reagents.

Nucleophilic Substitution Pathways (SN1, SN2)

Given that the bromine is attached to a primary carbon, nucleophilic substitution is anticipated to proceed predominantly through an SN2 mechanism. This pathway involves a backside attack by a nucleophile, leading to the displacement of the bromide ion in a single, concerted step. The rate of this reaction would be dependent on the concentration of both the substrate and the nucleophile.

The gem-difluoro group on the cyclopentane (B165970) ring, located gamma to the reaction center, is expected to exert a modest electron-withdrawing inductive effect, which could slightly influence the electrophilicity of the carbon bearing the bromine. However, significant steric hindrance from the difluorocyclopentyl group is not anticipated, allowing for a range of nucleophiles to participate effectively.

An SN1 pathway, which proceeds through a carbocation intermediate, is considered highly unlikely for this primary alkyl halide due to the inherent instability of a primary carbocation.

Table 1: Predicted Outcomes of SN2 Reactions

Nucleophile (Nu-) Reagent Example Product
Hydroxide Sodium Hydroxide (NaOH) 3-(3-Hydroxypropyl)-1,1-difluorocyclopentane
Cyanide Sodium Cyanide (NaCN) 4-(1,1-Difluorocyclopentan-3-yl)butanenitrile
Azide (B81097) Sodium Azide (NaN3) 3-(3-Azidopropyl)-1,1-difluorocyclopentane

Elimination Reactions (E1, E2) Leading to Unsaturated Derivatives

Elimination reactions, competing with nucleophilic substitution, would lead to the formation of an alkene. The E2 mechanism is the more probable pathway, requiring a strong, sterically hindered base to abstract a proton from the carbon adjacent (beta) to the bromine-bearing carbon. This results in the formation of a double bond and the expulsion of the bromide ion.

The use of a bulky base, such as potassium tert-butoxide, would favor the E2 pathway over the SN2 pathway. The major product would be 3-(prop-2-en-1-yl)-1,1-difluorocyclopentane.

The E1 mechanism, which involves the formation of a carbocation intermediate, is not a favored pathway for primary alkyl halides and is therefore not expected to be a significant contributor to the formation of elimination products.

Cross-Coupling Reactions with Organometallic Reagents

The carbon-bromine bond in this compound serves as an excellent electrophilic partner in various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of new carbon-carbon bonds.

In a Suzuki-Miyaura coupling, the alkyl bromide would react with an organoboron compound, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. researchgate.net This would result in the formation of a new carbon-carbon bond, coupling the 3-(1,1-difluorocyclopentyl)propyl group to the organic moiety of the organoboron reagent. The choice of ligands on the palladium catalyst can be crucial for achieving high yields and preventing side reactions.

Table 2: Illustrative Suzuki-Miyaura Coupling Reaction

Organoboron Reagent Catalyst Base Product

Similarly, the Stille coupling reaction would involve the palladium-catalyzed reaction of this compound with an organotin reagent (organostannane). This reaction is known for its tolerance of a wide variety of functional groups. The general mechanism involves oxidative addition of the alkyl bromide to the palladium(0) catalyst, followed by transmetalation with the organostannane and reductive elimination to yield the coupled product.

Table 3: Representative Stille Coupling Reaction

Organostannane Catalyst Product

Treatment of this compound with magnesium metal in an ethereal solvent, such as diethyl ether or tetrahydrofuran, would lead to the formation of the corresponding Grignard reagent: (3-(1,1-difluorocyclopentyl)propyl)magnesium bromide. This organomagnesium halide is a potent nucleophile and a strong base.

This Grignard reagent can then be used in a wide array of subsequent reactions. For example, reaction with an aldehyde or ketone would yield a secondary or tertiary alcohol, respectively. Reaction with carbon dioxide followed by an acidic workup would produce a carboxylic acid.

Table 4: Selected Reactions of the Derived Grignard Reagent

Electrophile Reagent Product after Workup
Aldehyde Formaldehyde (CH2O) 4-(1,1-Difluorocyclopentan-3-yl)butan-1-ol
Ketone Acetone ((CH3)2CO) 2-(4-(1,1-Difluorocyclopentan-3-yl)butan-2-yl)propan-2-ol

Reactivity of the 1,1-Difluorocyclopentane (B72110) Ring System

The presence of two fluorine atoms on the same carbon atom of the cyclopentane ring significantly influences its reactivity. This section delves into the effects of this geminal difluorination on the ring's stability and its propensity to undergo specific types of reactions.

Influence of Geminal Fluorination on Ring Strain and Reactivity

The high electronegativity of fluorine atoms leads to a polarization of the C-F bonds, creating a strong dipole moment. This electronic effect can influence the stability of adjacent carbocations or developing positive charges during a reaction. Furthermore, the Thorpe-Ingold effect, or gem-disubstituent effect, suggests that the presence of two substituents on a carbon atom can decrease the intra-ring angle, thereby altering the ring strain. While cyclopentane has inherent angle and torsional strain, the gem-difluoro group can either exacerbate or alleviate this depending on the adopted conformation.

Studies on related gem-difluorinated cycloalkanes have shown that the CF₂ group can influence the puckering of the ring and the rotational barriers of adjacent C-C bonds. nih.govrsc.org This conformational locking can, in turn, affect the accessibility of certain reactive sites on the ring.

Table 1: Comparison of Estimated Ring Strain in Cyclopentane Derivatives

CompoundEstimated Ring Strain (kcal/mol)Key Contributing Factors
Cyclopentane~6.5Torsional strain from eclipsing hydrogens, some angle strain.
1,1-Difluorocyclopentane~7-8Increased angle strain due to C-F bonds, altered torsional strain from new conformational preferences.

Ring-Opening and Ring-Expansion Reactions

While the 1,1-difluorocyclopentane ring is generally stable, under specific conditions, it can undergo ring-opening or ring-expansion reactions. These transformations typically require high energy input or the use of potent reagents capable of cleaving the strong C-C bonds of the ring.

Analogous studies on smaller, more strained gem-difluorocyclopropanes have demonstrated a rich chemistry of ring-opening reactions, often initiated by cleavage of the C-C bond opposite the difluorinated carbon. beilstein-journals.orgrsc.org While less strained, the cyclopentane ring in this compound could potentially undergo similar transformations under forcing conditions, such as treatment with strong Lewis acids or transition metal catalysts.

Ring-expansion reactions, for instance, could be envisioned through a carbocationic intermediate. If a carbocation were generated on a carbon adjacent to the ring, a 1,2-alkyl shift could lead to the formation of a six-membered, gem-difluorinated cyclohexane (B81311) ring. masterorganicchemistry.com However, the stability of the resulting carbocation would be a critical factor in determining the feasibility of such a rearrangement.

Functional Group Interconversions of the Bromopropyl Moiety

The 3-bromopropyl side chain is a versatile functional handle that allows for a wide range of chemical transformations, largely independent of the difluorocyclopentane ring under standard conditions. These reactions primarily involve nucleophilic substitution and elimination pathways.

The primary alkyl bromide is susceptible to attack by a variety of nucleophiles, following an SN2 mechanism. libretexts.orgbyjus.com This allows for the introduction of a diverse array of functional groups.

Table 2: Potential Nucleophilic Substitution Reactions of the Bromopropyl Moiety

NucleophileProduct Functional GroupReaction Conditions
Hydroxide (OH⁻)Alcohol (-OH)Aqueous base (e.g., NaOH)
Cyanide (CN⁻)Nitrile (-CN)NaCN or KCN in a polar aprotic solvent (e.g., DMSO)
Azide (N₃⁻)Azide (-N₃)Sodium azide in DMF
Ammonia (B1221849) (NH₃)Amine (-NH₂)Concentrated ammonia in ethanol
Thiolate (RS⁻)Thioether (-SR)Sodium thiolate in ethanol

In the presence of a strong, non-nucleophilic base, the bromopropyl group can undergo an E2 elimination reaction to form a terminal alkene. libretexts.orglibretexts.orgdocbrown.info The choice of base and solvent is crucial to favor elimination over the competing SN2 substitution. Bulky bases such as potassium tert-butoxide are often employed to promote the formation of the less substituted (Hofmann) product.

Furthermore, the bromine atom can be utilized to form an organometallic species, such as a Grignard reagent, by reacting with magnesium metal in an ethereal solvent like THF. leah4sci.comwikipedia.orgrsc.org The resulting Grignard reagent would be a potent nucleophile, capable of reacting with a variety of electrophiles, such as aldehydes, ketones, and carbon dioxide, to form new carbon-carbon bonds. This provides a powerful method for extending the carbon chain and introducing further complexity to the molecule.

Applications of 3 3 Bromopropyl 1,1 Difluorocyclopentane As a Versatile Synthetic Intermediate

Building Block for Complex Fluorinated Carbocycles

The rigid, fluorinated cyclopentane (B165970) core of 3-(3-Bromopropyl)-1,1-difluorocyclopentane serves as an excellent scaffold for the construction of more complex carbocyclic systems. The presence of the gem-difluoro group imparts unique stereoelectronic properties to the ring, influencing its reactivity and the conformational preferences of the resulting molecules. Synthetic chemists have capitalized on the reactivity of the bromopropyl side chain to engage in various carbon-carbon bond-forming reactions.

For instance, through coupling reactions such as Grignard, Suzuki, or Negishi reactions, the propyl chain can be extended or used to link the difluorocyclopentane ring to other carbocyclic or aromatic moieties. Intramolecular cyclization strategies starting from derivatives of this compound can also lead to the formation of novel spirocyclic or fused-ring systems containing the difluorocyclopentane unit. These complex carbocycles are of significant interest in the development of new bioactive compounds and advanced materials.

Precursor in the Synthesis of Heterocyclic Compounds

The electrophilic nature of the carbon bearing the bromine atom in this compound makes it an ideal substrate for reactions with various nucleophiles, paving the way for the synthesis of a wide range of heterocyclic compounds.

Formation of Nitrogen-Containing Heterocycles

The reaction of this compound with primary or secondary amines, as well as other nitrogen nucleophiles, provides a straightforward route to various nitrogen-containing heterocycles. Depending on the nature of the nitrogen nucleophile and the reaction conditions, a variety of ring systems can be accessed. For example, reaction with a primary amine can lead to the formation of substituted pyrrolidines or piperidines, depending on whether the cyclization occurs via an intramolecular nucleophilic substitution. Furthermore, reaction with azide (B81097) followed by reduction and subsequent cyclization can be employed to construct more complex nitrogenous heterocycles.

ReactantProduct Heterocycle
Primary AmineSubstituted Pyrrolidine/Piperidine
Ammonia (B1221849)Azetidine/Pyrrolidine
Sodium AzideTetrazole (via subsequent steps)

Synthesis of Oxygen and Sulfur-Containing Heterocycles

Analogous to the synthesis of nitrogen heterocycles, this compound can serve as a precursor for oxygen and sulfur-containing rings. Reaction with alkoxides or phenoxides can lead to the formation of cyclic ethers such as substituted tetrahydrofurans or tetrahydropyrans through intramolecular Williamson ether synthesis. Similarly, treatment with thiolates or sulfide (B99878) nucleophiles can be utilized to construct sulfur-containing heterocycles like thiolanes and thianes. These fluorinated heterocycles are valuable building blocks for further synthetic transformations.

NucleophileResulting Heterocycle
Hydroxide/AlkoxideTetrahydrofuran/Tetrahydropyran derivatives
Thiol/ThiolateThiolane/Thiane derivatives

Integration into Polymeric and Material Science Architectures

The dual functionality of this compound also lends itself to applications in polymer and materials science. The bromopropyl group can act as an initiator or a monomer in various polymerization reactions. For instance, it can be converted into a polymerizable group, such as a vinyl or acrylate (B77674) moiety, allowing for its incorporation into polymer backbones via free-radical or controlled polymerization techniques.

The presence of the fluorine atoms is particularly advantageous in materials science, as it can enhance properties such as thermal stability, chemical resistance, and hydrophobicity. Polymers incorporating the 1,1-difluorocyclopentane (B72110) unit may find applications in specialized coatings, membranes, and electronic materials where these properties are desirable.

Role in Target-Oriented Synthesis of Advanced Organic Molecules

In the context of target-oriented synthesis, this compound represents a valuable fragment for introducing a gem-difluorinated five-membered ring into a larger, more complex molecule. This is particularly relevant in the synthesis of analogues of natural products or other biologically active compounds where the introduction of fluorine can lead to improved pharmacological properties. The robust nature of the difluorocyclopentane ring allows it to be carried through multi-step synthetic sequences, while the bromopropyl handle provides a site for strategic bond formations.

Potential in Medicinal Chemistry Building Blocks Beyond Specific Biological Activity

While the direct biological activity of this compound itself may not be the primary focus, its utility as a scaffold in medicinal chemistry is significant. The introduction of the 1,1-difluorocyclopentane moiety can serve as a bioisosteric replacement for other groups, such as a carbonyl or a gem-dimethyl group. This substitution can fine-tune the steric and electronic properties of a drug candidate, potentially leading to enhanced potency, selectivity, or improved pharmacokinetic profiles. The ability to readily incorporate this fluorinated carbocycle into a variety of molecular frameworks makes it a valuable tool for lead optimization in drug discovery programs.

Spectroscopic and Structural Elucidation Methodologies for 3 3 Bromopropyl 1,1 Difluorocyclopentane and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical environment of ¹H, ¹³C, and ¹⁹F nuclei, a detailed molecular map can be constructed.

The proton (¹H) NMR spectrum of 3-(3-Bromopropyl)-1,1-difluorocyclopentane provides key information regarding the number of distinct proton environments, their electronic surroundings, and their proximity to neighboring protons. The spectrum is expected to show several distinct signals corresponding to the protons on the cyclopentane (B165970) ring and the bromopropyl side chain.

The protons on the carbon bearing the bromine atom (-CH₂Br) are expected to be the most deshielded of the propyl chain due to the electronegativity of bromine, likely appearing as a triplet around 3.4 ppm. The adjacent methylene (B1212753) protons (-CH₂-) would likely resonate around 1.9-2.1 ppm, appearing as a quintet due to coupling with the protons on both adjacent carbons. The methylene group attached to the cyclopentane ring would also exhibit a complex multiplet structure.

Protons on the difluorinated cyclopentane ring will be significantly influenced by the geminal fluorine atoms and the bromopropyl substituent. The protons on the carbons adjacent to the CF₂ group (C2 and C5) are expected to appear as complex multiplets due to both proton-proton and proton-fluorine coupling. The single proton at the C3 position, attached to the bromopropyl group, would also present a complex multiplet.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

Protons Predicted Chemical Shift (δ, ppm) Predicted Multiplicity
-CH₂Br 3.40 Triplet (t)
-CH₂-CH₂Br 2.05 Quintet (quin)
-CH₂-Cyclopentane 1.70 Multiplet (m)
Cyclopentane CH (C3) 2.20 Multiplet (m)
Cyclopentane CH₂ (C2, C5) 1.90-2.10 Multiplet (m)

Note: Data is predictive and based on analogous structures.

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. In this compound, eight distinct carbon signals are anticipated. The carbon atom of the CF₂ group will be the most prominent, appearing as a triplet due to one-bond carbon-fluorine coupling (¹JCF), and will be shifted significantly downfield to a range of 115-125 ppm.

The carbon atom bonded to bromine (-CH₂Br) is expected to resonate around 30-35 ppm. The other carbons of the propyl chain will appear further upfield. The carbons of the cyclopentane ring will have their chemical shifts influenced by the fluorine atoms and the alkyl substituent. The C3 carbon, bearing the propyl group, would be expected in the 35-45 ppm range.

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon Atom Predicted Chemical Shift (δ, ppm)
C1 (CF₂) 120
C2, C5 35-40
C3 40-45
C4 25-30
C1' (CH₂-Cyclopentane) 30-35
C2' (CH₂) 28-33

Note: Data is predictive and based on analogous structures.

¹⁹F NMR is a crucial technique for fluorinated compounds. For this compound, the two fluorine atoms are chemically equivalent and are expected to produce a single signal. However, this signal will likely appear as a complex multiplet due to coupling with the adjacent protons on the cyclopentane ring (C2 and C5). The chemical shift of this signal would be characteristic of geminal difluoroalkanes.

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are employed. ucl.ac.ukhuji.ac.il

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) coupling networks. libretexts.orgwikipedia.org Cross-peaks in the COSY spectrum would confirm the connectivity within the bromopropyl chain (e.g., between -CH₂Br and the adjacent -CH₂-) and within the cyclopentane ring. libretexts.org

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates directly bonded proton and carbon atoms. wikipedia.org It would be used to definitively assign each carbon signal to its attached proton(s).

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. It is instrumental in establishing the connection between the bromopropyl side chain and the cyclopentane ring. For instance, a correlation would be expected between the protons of the methylene group attached to the ring and the C3 and C4 carbons of the cyclopentane.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and to gain insight into the structure through analysis of fragmentation patterns. For this compound (C₈H₁₃BrF₂), the electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺). A key feature would be the isotopic pattern for bromine; the molecular ion will appear as two peaks of nearly equal intensity, one for the ⁷⁹Br isotope and one for the ⁸¹Br isotope.

Common fragmentation pathways would likely involve the loss of a bromine atom ([M-Br]⁺), or the loss of the bromopropyl side chain. Cleavage of the cyclopentane ring is also a possible fragmentation route.

Table 3: Predicted Key Mass Spectrometry Fragments

m/z Value Identity
226/228 [C₈H₁₃BrF₂]⁺ (Molecular Ion)
147 [M-Br]⁺
101 [C₅H₇F₂]⁺ (Cyclopentyl ring fragment)

Note: m/z values correspond to the most abundant isotopes. The presence of Br results in characteristic isotopic patterns.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations. The IR spectrum of this compound would be characterized by the following key absorption bands:

C-H Stretching: Strong absorptions in the 2850-3000 cm⁻¹ region corresponding to the stretching vibrations of the C-H bonds in the methylene and methine groups. docbrown.info

C-F Stretching: Strong and distinct absorption bands in the 1000-1200 cm⁻¹ range, characteristic of the C-F bond stretching in the CF₂ group.

C-Br Stretching: A moderate to strong absorption in the fingerprint region, typically between 550-750 cm⁻¹, indicating the presence of the C-Br bond. docbrown.info

C-H Bending: Absorptions in the 1450-1470 cm⁻¹ region due to the scissoring and bending vibrations of the CH₂ groups. docbrown.info

Table 4: Predicted IR Absorption Bands

Wavenumber (cm⁻¹) Bond Vibration Intensity
2850-3000 C-H Stretch Strong
1450-1470 C-H Bend Medium
1000-1200 C-F Stretch Strong

Note: Data is predictive and based on characteristic group frequencies.

X-ray Crystallography for Solid-State Structure Determination (where applicable to derivatives)

The process involves irradiating a single crystal with a focused beam of X-rays. As the X-rays interact with the electron clouds of the atoms in the crystal lattice, they are diffracted in a specific pattern. This diffraction pattern is recorded and analyzed to generate an electron density map of the molecule. From this map, the positions of individual atoms can be determined, leading to a complete elucidation of the molecular structure.

For derivatives of this compound, X-ray crystallography could provide invaluable insights into their solid-state conformation. For instance, the puckering of the difluorocyclopentane ring and the orientation of the bromopropyl side chain could be precisely determined. Furthermore, the technique would reveal any intermolecular interactions, such as hydrogen bonds or halogen bonds, that govern the packing of the molecules in the crystal lattice.

Should a suitable crystalline derivative of this compound be synthesized and analyzed, the resulting crystallographic data would be presented in a standardized format, as illustrated in the hypothetical data table below. This table includes key parameters that describe the crystal structure and the quality of the crystallographic experiment.

Hypothetical Crystallographic Data for a Derivative of this compound

ParameterHypothetical Value
Empirical FormulaC8H11BrF2
Formula Weight229.07
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123(4)
b (Å)8.456(2)
c (Å)12.345(5)
α (°)90
β (°)109.87(2)
γ (°)90
Volume (ų)998.7(6)
Z4
Calculated Density (g/cm³)1.523
Absorption Coeff. (mm⁻¹)3.89
F(000)456
Crystal Size (mm³)0.25 x 0.15 x 0.10
θ range for data collection2.5 to 28.0°
Reflections collected5678
Independent reflections2345 [R(int) = 0.034]
Goodness-of-fit on F²1.05
Final R indices [I>2σ(I)]R₁ = 0.045, wR₂ = 0.112
R indices (all data)R₁ = 0.062, wR₂ = 0.125

Computational and Theoretical Investigations of 3 3 Bromopropyl 1,1 Difluorocyclopentane

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Furthermore, these calculations can predict various chemical properties, such as dipole moment, polarizability, and electrostatic potential. The electrostatic potential map would be particularly insightful, highlighting the electron-rich and electron-deficient regions of the molecule, which are crucial for predicting sites of nucleophilic or electrophilic attack.

Conformational Analysis and Energy Minimization Studies

The three-dimensional structure of a molecule plays a pivotal role in its chemical behavior. Conformational analysis of 3-(3-Bromopropyl)-1,1-difluorocyclopentane would involve identifying its various possible spatial arrangements (conformers) and determining their relative stabilities. The cyclopentane (B165970) ring can adopt several non-planar conformations, such as the envelope and twist forms, and the orientation of the 3-bromopropyl and 1,1-difluoro substituents will further increase the number of possible conformers.

Energy minimization studies, typically performed using methods like molecular mechanics or quantum mechanics, would be employed to find the lowest energy (most stable) conformation. Understanding the preferred conformation is essential as it often dictates the molecule's reactivity and its interactions with other molecules. A potential energy surface scan for the rotation around the C-C bonds of the bromopropyl side chain would reveal the energy barriers between different conformations.

Molecular Dynamics Simulations for Reactivity Pathways

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time. For this compound, MD simulations could be used to explore its reactivity pathways in various chemical environments. By simulating the molecule's movement and interactions with other reactants or solvent molecules at an atomistic level, researchers can gain insights into how chemical reactions might occur.

For example, MD simulations could be used to investigate the debromination of the propyl chain or the potential for intramolecular cyclization reactions. These simulations can help to identify intermediate structures and transition states, providing a more complete picture of the reaction landscape than static quantum chemical calculations alone.

Transition State Theory and Reaction Mechanism Elucidation

To fully understand a chemical reaction, it is crucial to identify the transition state, which is the highest energy point along the reaction pathway. Transition state theory provides a framework for calculating the rate of a reaction based on the properties of the reactants and the transition state.

For this compound, computational methods could be used to locate the transition state structures for various potential reactions, such as nucleophilic substitution at the carbon bearing the bromine atom. By calculating the energy of the transition state, the activation energy for the reaction can be determined, which is a key factor in predicting the reaction rate. This theoretical approach would be invaluable for elucidating the most likely reaction mechanisms for this compound.

Density Functional Theory (DFT) Applications in Predicting Chemical Behavior

Density Functional Theory (DFT) has become a powerful and widely used tool in computational chemistry for its balance of accuracy and computational cost. DFT methods could be extensively applied to predict a wide range of chemical behaviors for this compound.

Specific applications of DFT would include the calculation of spectroscopic properties, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra, which could aid in the experimental characterization of the molecule. DFT can also be used to calculate various reactivity descriptors, such as Fukui functions and local softness, which can predict the most reactive sites within the molecule with greater precision than a simple electrostatic potential map. These theoretical predictions would be instrumental in guiding future experimental studies on the synthesis and reactivity of this compound.

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